molecular formula C9H17NO2S B6639469 1-(3-Hydroxypiperidin-1-yl)-2-methylsulfanylpropan-1-one

1-(3-Hydroxypiperidin-1-yl)-2-methylsulfanylpropan-1-one

Cat. No. B6639469
M. Wt: 203.30 g/mol
InChI Key: JBKHGIZOSKEDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxypiperidin-1-yl)-2-methylsulfanylpropan-1-one, also known as HMP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. HMP is a derivative of the popular drug, methcathinone, which is a synthetic stimulant that is known to produce effects similar to those of cocaine and amphetamines. However, unlike methcathinone, HMP has not been widely studied and its effects on the body are not well understood. In

Scientific Research Applications

1-(3-Hydroxypiperidin-1-yl)-2-methylsulfanylpropan-1-one has been shown to have potential applications in various fields of scientific research. One such application is in the field of neuroscience, where 1-(3-Hydroxypiperidin-1-yl)-2-methylsulfanylpropan-1-one can be used as a tool to study the effects of stimulants on the brain. 1-(3-Hydroxypiperidin-1-yl)-2-methylsulfanylpropan-1-one has been shown to increase the release of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the reward pathway and the regulation of attention and arousal. 1-(3-Hydroxypiperidin-1-yl)-2-methylsulfanylpropan-1-one can also be used to study the effects of drugs of abuse on the brain, as it has been shown to produce effects similar to those of cocaine and amphetamines.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypiperidin-1-yl)-2-methylsulfanylpropan-1-one is not well understood, but it is believed to involve the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which produces the stimulant effects of 1-(3-Hydroxypiperidin-1-yl)-2-methylsulfanylpropan-1-one.
Biochemical and Physiological Effects
1-(3-Hydroxypiperidin-1-yl)-2-methylsulfanylpropan-1-one has been shown to produce a range of biochemical and physiological effects in the body. These effects include increased heart rate and blood pressure, increased body temperature, and increased levels of dopamine and norepinephrine in the brain. 1-(3-Hydroxypiperidin-1-yl)-2-methylsulfanylpropan-1-one has also been shown to produce behavioral effects such as increased locomotor activity and stereotypy.

Advantages and Limitations for Lab Experiments

1-(3-Hydroxypiperidin-1-yl)-2-methylsulfanylpropan-1-one has several advantages as a tool for scientific research. It is relatively easy to synthesize and is stable under a wide range of conditions. 1-(3-Hydroxypiperidin-1-yl)-2-methylsulfanylpropan-1-one is also relatively inexpensive compared to other drugs that are used in scientific research. However, there are also limitations to the use of 1-(3-Hydroxypiperidin-1-yl)-2-methylsulfanylpropan-1-one in lab experiments. 1-(3-Hydroxypiperidin-1-yl)-2-methylsulfanylpropan-1-one has not been extensively studied, and its effects on the body are not well understood. Additionally, the use of 1-(3-Hydroxypiperidin-1-yl)-2-methylsulfanylpropan-1-one in lab experiments may be restricted due to legal and ethical concerns.

Future Directions

There are several future directions for research on 1-(3-Hydroxypiperidin-1-yl)-2-methylsulfanylpropan-1-one. One area of research is to further investigate the mechanism of action of 1-(3-Hydroxypiperidin-1-yl)-2-methylsulfanylpropan-1-one and its effects on the brain. This could lead to the development of new treatments for conditions such as attention deficit hyperactivity disorder (ADHD) and drug addiction. Another area of research is to investigate the potential applications of 1-(3-Hydroxypiperidin-1-yl)-2-methylsulfanylpropan-1-one in other fields, such as medicinal chemistry and materials science. Finally, more research is needed to determine the safety and toxicity of 1-(3-Hydroxypiperidin-1-yl)-2-methylsulfanylpropan-1-one, as well as its potential for abuse.

Synthesis Methods

The synthesis of 1-(3-Hydroxypiperidin-1-yl)-2-methylsulfanylpropan-1-one involves a multi-step process that starts with the reaction of 2-methylpropan-1-one with hydroxylamine hydrochloride to form 2-methyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylic acid. This intermediate is then reacted with thioacetamide to form 2-methyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carbothioamide. Finally, the carbothioamide is reduced with sodium borohydride to form 1-(3-Hydroxypiperidin-1-yl)-2-methylsulfanylpropan-1-one.

properties

IUPAC Name

1-(3-hydroxypiperidin-1-yl)-2-methylsulfanylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.04.19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c1-7(13-2)9(12)10-5-3-4-8(11)6-10/h7-8,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKHGIZOSKEDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxypiperidin-1-yl)-2-methylsulfanylpropan-1-one

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